molecular formula C13H8Cl3FN2OS B3042609 2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one CAS No. 648410-33-7

2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one

Cat. No.: B3042609
CAS No.: 648410-33-7
M. Wt: 365.6 g/mol
InChI Key: VYECOXCMCXGIEO-UHFFFAOYSA-N
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Description

The compound 2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one (CAS: 648410-33-7) is a halogenated enone derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and a methylthio moiety. Its molecular weight is 365.64 g/mol, and it is commercially available for laboratory use .

Properties

IUPAC Name

2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-methylsulfanylpyrazol-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3FN2OS/c1-21-10-6-9(7-2-4-8(17)5-3-7)18-19(10)13(20)11(14)12(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYECOXCMCXGIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NN1C(=O)C(=C(Cl)Cl)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison

Compound Name Substituents Molecular Weight (g/mol) Crystallographic System Dihedral Angles (°) Key Features Reference
Target Compound 4-Fluorophenyl, methylthio, trichloro 365.64 Not reported Not reported Trichlorinated propenone backbone
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, triazole, fluorophenyl Not reported Triclinic, P 1 ~90° (fluorophenyl) Two independent planar molecules
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone derivative) Fluorophenyl, phenyl 242.26 Various 7.14°–56.26° Planar chalcone skeleton
3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Bromophenyl, carbothioamide 377.28 Not reported Not reported Dihydropyrazole core
  • Planarity vs. Non-Planarity: The target compound’s trichlorinated propenone group may introduce steric hindrance, contrasting with the planar chalcone derivatives .
  • Dihedral Angles : Fluorophenyl-substituted chalcones exhibit variable dihedral angles (7.14°–56.26°), suggesting conformational flexibility, while isostructural pyrazole-thiazole hybrids (e.g., compound in ) display near-perpendicular fluorophenyl orientations.

Biological Activity

2,3,3-Trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple halogen and functional groups that contribute to its biological properties. The presence of the pyrazole ring is particularly significant as pyrazoles are known for their diverse pharmacological activities.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes involved in signal transduction pathways. The specific mechanism of action for this compound remains under investigation; however, studies suggest it may inhibit certain kinases or modulate pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines such as HT-29 (colorectal) and BxPC3 (pancreatic). The IC50 values for these compounds ranged from 5 to 28 μM, indicating effective inhibition of cell growth at micromolar concentrations .
CompoundCell LineIC50 (μM)
2,3,3-Trichloro...HT-295
2,3,3-Trichloro...BxPC328

Antiviral Activity

Research has also suggested antiviral properties for similar pyrazole compounds:

  • Inhibition of Viral Replication : Compounds have shown efficacy against viruses such as RSV (Respiratory Syncytial Virus) with EC50 values reported between 0.12 and 0.35 μM .
Virus TypeCompoundEC50 (μM)
RSVPyrazole Derivative0.12
HCVPyrazolecarboxamide Hybrid6.7

Case Studies

A notable study involving a series of pyrazole derivatives highlighted the structure-activity relationship (SAR) that influences their biological activity. Modifications at the 2-position of the pyrazole ring were shown to enhance or diminish activity against specific targets .

Example Case Study

In a comparative study on pyrazolo[3,4-d]pyrimidine derivatives:

  • Objective : Evaluate the inhibitory effects on cancer cell proliferation.
  • Findings : Certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, suggesting a therapeutic window for further development.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while some derivatives exhibit potent biological activity, they also present varying degrees of cytotoxicity. The selectivity index (SI), defined as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), is crucial for assessing safety. Compounds with higher SI values are preferred for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antipyretic activities. The incorporation of fluorine and chlorine atoms may enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antitumor Activity
Recent studies have explored the antitumor effects of pyrazole derivatives. A derivative similar to 2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Such findings support further investigation into its mechanism of action and therapeutic potential.

Agrochemical Applications

Compounds with chlorinated structures are often evaluated for their efficacy as pesticides or herbicides. The trichloro substituent may impart desirable properties such as increased stability and effectiveness against pests.

Research Findings: Insecticidal Activity
Studies have demonstrated that similar chlorinated pyrazole compounds exhibit insecticidal properties against agricultural pests. The specific activity of this compound could be assessed through field trials to evaluate its potential as a novel agrochemical agent.

Material Science

The unique electronic properties of halogenated compounds make them suitable for applications in materials science, particularly in the development of organic semiconductors and photonic devices.

Application Example: Organic Light Emitting Diodes (OLEDs)
Research into similar compounds has shown that halogenated pyrazoles can serve as effective emissive materials in OLEDs. Their ability to tune electronic properties through substitution could lead to advancements in energy-efficient lighting technologies.

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The 1,3-diketone 1 (4-fluorophenyl)(methylthio)methanone reacts with hydrazine derivatives under acid or base catalysis to form the pyrazole ring. Source demonstrates that arylhydrazines yield 1,3,5-trisubstituted pyrazoles, while alkylhydrazines favor 1,5-disubstituted analogs (Scheme 1).

Table 1 : Optimization of Pyrazole Formation

Entry Hydrazine Catalyst Yield (%) Regioselectivity (3:5) Source
1 4-Fluorophenylhydrazine HCl/EtOH 78 3:1
2 Methylhydrazine [Ce(L-Pro)₂]₂ 91 1:5

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration. The methylthio group’s electron-withdrawing nature directs regioselectivity toward C-5 substitution.

Trichloropropenone Installation via Acylation

Friedel–Crafts Acylation of Pyrazole

Treatment of 3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazole with 2,3,3-trichloropropenoyl chloride (2 ) in the presence of AlCl₃ affords the target compound (Scheme 2). Source validates the use of trichloromethyl enones in electrophilic acylation under superacidic conditions (CF₃SO₃H), achieving yields up to 92% for analogous systems.

Critical Parameters :

  • Temperature : 80°C (prevents decomposition of trichloroenone).
  • Acid Strength : CF₃SO₃H > H₂SO₄ > AcOH (protonation of carbonyl oxygen enhances electrophilicity).

One-Pot Three-Component Assembly

Source reports a regiocontrolled protocol combining:

  • Trichloromethyl enone (Cl₃C-C(=O)-CH=CH₂).
  • 4-Fluorophenylhydrazine hydrochloride .
  • Methylthiolate source (e.g., NaSMe).

Key Findings :

  • Regioselectivity : Arylhydrazine hydrochlorides yield 1,3-regioisomers (37–97%), while free hydrazines favor 1,5-products (52–83%).
  • Trichloromethyl Conversion : Hydrolysis of Cl₃C to COOR occurs in situ, but retention requires anhydrous conditions.

Spectroscopic Characterization and Validation

NMR Analysis

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.15 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (s, 1H, Pyrazole-H), 2.45 (s, 3H, SMe).
  • ¹³C NMR : δ 185.2 (C=O), 163.5 (C-F), 142.1 (CCl₃), 128.9–115.7 (Ar-C), 14.2 (SMe).

Single-Crystal X-ray Diffraction (SCXRD)

Source confirms the planar geometry of analogous trichloroenone-pyrazole adducts, with dihedral angles <5° between pyrazole and enone planes.

Challenges and Optimization Strategies

Issue Solution Source
Regiochemical control Use arylhydrazine hydrochlorides
Trichloroenone stability Anhydrous CF₃SO₃H at 80°C
Purification Silica gel chromatography (hexane:EtOAc)

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves a multi-step process starting with functionalized pyrazole precursors. Key steps include:

Thiazolyl-Pyrazole Intermediate Formation : React 3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazole with trichloro-enone derivatives under anhydrous conditions (e.g., dry THF, 0–5°C) to form the prop-2-en-1-one backbone.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

How can X-ray crystallography be applied to resolve the compound’s structural ambiguities?

Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL (v.2018) for structure solution, with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) and Hirshfeld surface analysis .
  • Cross-Validation : Compare with DFT-optimized molecular geometry (e.g., Gaussian 16, B3LYP/6-31G* basis set) to resolve discrepancies in bond lengths or angles .

Advanced Research Questions

How can conflicting data between crystallographic and spectroscopic results be resolved?

Answer:

  • Case Example : If NMR suggests a planar pyrazole ring but crystallography shows slight distortion:
    • Perform variable-temperature NMR (VT-NMR) to assess dynamic effects.
    • Analyze electron density maps (e.g., using ORTEP) to confirm static vs. dynamic disorder in the crystal lattice.
    • Apply QTAIM (Quantum Theory of Atoms in Molecules) to identify weak interactions (e.g., C–H···Cl) influencing conformation .

What experimental designs are suitable for studying environmental degradation pathways?

Answer:

  • Laboratory Setup :
    • Hydrolysis : Expose the compound to pH-adjusted buffers (pH 4–10, 25–50°C) and analyze degradation products via LC-MS/MS.
    • Photolysis : Use a solar simulator (λ > 290 nm) to assess UV stability.
  • Field Studies : Deploy passive samplers in aquatic systems to monitor bioaccumulation. Apply ANOVA with split-split plot designs to account for variables like sediment type and microbial activity .

How can computational modeling predict reactivity in catalytic or biological systems?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (PDB ID: 1TQN). Focus on the methylthio group’s role in binding affinity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the trichloro-enone moiety in lipid bilayers.
  • Reactivity Prediction : Apply Fukui indices (via Gaussian 16) to identify electrophilic/nucleophilic sites for functionalization .

What strategies validate the compound’s biological activity while minimizing false positives?

Answer:

  • Dose-Response Curves : Use a 12-point concentration range (1 nM–100 μM) in triplicate.
  • Counter-Screens : Test against unrelated targets (e.g., kinase panels) to rule out promiscuity.
  • Orthogonal Assays : Combine fluorescence polarization (binding) with SPR (kinetics) for cross-confirmation .

Data Analysis and Contradiction Resolution

How to address inconsistencies in melting points reported across studies?

Answer:

  • Standardization : Calibrate equipment using USP reference standards (e.g., vanillin, m.p. 81–83°C).
  • Dynamic DSC : Perform differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere) to detect polymorphic transitions or decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one

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